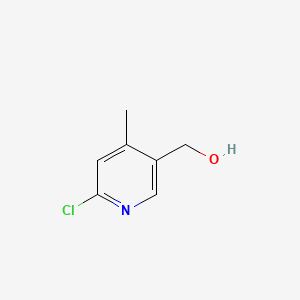

(6-Chloro-4-methylpyridin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-Chloro-4-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.6 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is available in a physical form that ranges from a colorless to yellow liquid or semi-solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8ClNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3 . The boiling point is 276.7±25.0 °C at 760 mmHg . The compound is a colorless to yellow liquid or semi-solid .Scientific Research Applications

Methanol Synthesis and Applications

Methanol is a foundational chemical, produced annually in millions of tons, and its applications range from basic chemical building blocks to fuel. The research reviewed indicates methanol's potential as a clean-burning fuel and its versatility in various applications, including as a peaking fuel in power stations and a primary transportation fuel or fuel additive. This underscores the critical role methanol plays in both industrial processes and as an alternative energy source (Cybulski, 1994).

Methanol in Biotechnological Applications

Methanotrophs, bacteria that use methane as their sole carbon source, highlight methanol's biotechnological significance. These organisms can produce a variety of valuable products from methane, including single-cell protein, biopolymers, and lipids for biodiesel. The versatility of methanotrophs in generating these products from methane, a potent greenhouse gas, showcases methanol's role in environmental biotechnology and its potential in sustainable chemical production (Strong, Xie, & Clarke, 2015).

Methanol as a Hydrogen Source

The review on hydrogen production from methanol highlights its role as a liquid hydrogen carrier capable of producing high purity hydrogen. This application is particularly relevant for the hydrogen economy, showcasing methanol's importance in sustainable energy solutions. The development of efficient catalysts and reactor technologies for methanol steam reforming, partial oxidation, and other processes exemplifies ongoing research efforts to optimize methanol's use in hydrogen production (García et al., 2021).

Methanol in Energy Transport Systems

The synthesis and decomposition reactions of methanol for thermal energy transport systems present an innovative approach to energy conservation and global environmental protection. This research focuses on recovering wasted or unused heat from industrial sources using methanol-based chemical reactions, demonstrating methanol's potential in energy efficiency and sustainability (Liu et al., 2002).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name |

(6-chloro-4-methylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNNXCSAVNLBGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263060-05-4 |

Source

|

| Record name | (6-CHLORO-4-METHYLPYRIDIN-3-YL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567473.png)